tert-Butoxy bis(dimethylamino)methane
Description
Historical Context and Discovery of tert-Butoxy (B1229062) bis(dimethylamino)methane as a Reagent
The development of tert-Butoxy bis(dimethylamino)methane as a synthetic reagent is credited to H. Bredereck and his colleagues. Their work, published in the late 1960s, introduced this aminal ester as a novel compound for use in condensation reactions. The initial preparations laid the groundwork for its subsequent exploration and establishment as a versatile reagent in organic synthesis. The compound is often referred to as "Bredereck's Reagent" in honor of its pioneer.
Nomenclature and Synonyms of this compound (e.g., Bredereck's Reagent)
The compound is known by several names in chemical literature, which can be a source of confusion. Its systematic and common names, along with key identifiers, are crucial for accurately identifying the substance in research and commercial contexts. enamine.netepa.govechemi.com
| Identifier Type | Value |
| Systematic IUPAC Name | N,N,N′,N′-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine nih.gov |
| Common Name | Bredereck's Reagent sigmaaldrich.comwikipedia.org |
| Other Synonyms | t-Butoxybis(dimethylamino)methane echemi.commyuchem.com, Bis(dimethylamino)-tert-butoxymethane enamine.netepa.gov, 1-tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine epa.gov, t-BAE enamine.netmyuchem.com |
| CAS Number | 5815-08-7 sigmaaldrich.comscbt.commolcore.comaksci.com |
| Molecular Formula | C₉H₂₂N₂O echemi.comnih.govscbt.commolcore.com |
| Molecular Weight | 174.28 g·mol⁻¹ scbt.commolcore.com |
Role of this compound in Modern Organic Synthesis
Bredereck's reagent is a versatile C1 building block primarily used for aminomethylenation and formylation reactions involving CH-acidic compounds. enamine.netingentaconnect.com It is particularly effective for the α-methylation, α-methylenation, and α-amination of carbonyl compounds and their derivatives. myuchem.comchemicalbook.comthieme-connect.com The reagent's utility stems from its ability to generate a strongly basic alkoxide (tert-butoxide) and a corresponding iminium ion in situ upon thermal decomposition. myuchem.comthieme-connect.com
The reaction mechanism begins with the dissociation of the reagent, forming a tert-butoxide anion that deprotonates the acidic substrate. myuchem.com The resulting carbanion then reacts with the formamidinium ion. myuchem.com A subsequent β-elimination of dimethylamine (B145610) from this adduct yields the final enamine or enaminone product, which can be further transformed into a wide variety of compounds. myuchem.comchemicalbook.comthieme-connect.com This reactivity has been harnessed in the total synthesis of complex natural products, including the Cinchona alkaloid quinine (B1679958) and camptothecin (B557342). sigmaaldrich.comchemicalbook.comguidechem.com Furthermore, it serves as a catalyst in the ring-opening polymerization of cyclic esters. chemicalbook.com
Comparison with Related C1 Building Blocks (e.g., Dimethylformamide Dialkyl Acetals)
In the family of C1 building blocks, Bredereck's reagent is often compared to dimethylformamide dialkyl acetals (DMF-DA), such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net While both are used to introduce a dimethylaminomethylene group onto active methylene (B1212753) compounds, their reactivity profiles differ significantly, leading to distinct advantages in specific applications. ingentaconnect.comresearchgate.net
The primary difference in reactivity lies in the basicity of the alkoxide generated during the initial step of the reaction. researchgate.net DMF dialkyl acetals, like DMF-DMA, release a methoxide (B1231860) or ethoxide ion. researchgate.net In contrast, Bredereck's reagent liberates a tert-butoxide ion. researchgate.net
The tert-butoxide ion is a significantly stronger base than methoxide or ethoxide. researchgate.net This enhanced basicity allows Bredereck's reagent to deprotonate less acidic substrates where DMF acetals may be ineffective. researchgate.net Consequently, when the acidity of the substrate is a limiting factor for the reaction, Bredereck's reagent often provides superior results. researchgate.net
The higher reactivity of Bredereck's reagent translates into clear advantages in certain synthetic scenarios. For instance, in cases where DMF-DMA failed to produce any significant conversion of a substrate to its desired (N,N-dimethylamino)methylene derivative, the use of the more reactive Bredereck's reagent furnished the product in excellent yield. researchgate.net This makes it the reagent of choice for challenging substrates that are resistant to condensation with standard DMF acetals. researchgate.net
Another advantage is the avoidance of unwanted side reactions. DMF acetals, particularly DMF-DMA, can act as methylating agents for protic functional groups (XH groups), a side reaction that can complicate syntheses. ingentaconnect.com The use of Bredereck's reagent can circumvent this undesired methylation. ingentaconnect.com Its application has proven crucial in the synthesis of various heterocyclic rings, such as pyridines and pyrroles, which are key components in many natural products. ingentaconnect.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-9(2,3)12-8(10(4)5)11(6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRAMSFGUAOAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206888 | |
| Record name | tert-Butoxy bis(dimethylamino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-08-7 | |
| Record name | tert-Butoxybis(dimethylamino)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5815-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butoxy bis(dimethylamino)methane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butoxy bis(dimethylamino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butoxy-N,N,N',N'-tetramethylmethylenediamine | |
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| Record name | TERT-BUTOXY BIS(DIMETHYLAMINO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies Employing Tert Butoxy Bis Dimethylamino Methane
Formylation and Aminomethylenation Reactions
Bredereck's reagent is widely recognized as a powerful agent for aminomethylenation and formylation. enamine.net These reactions involve the introduction of a dimethylaminomethylene group [-CH=N(CH₃)₂] or, after hydrolysis, a formyl group (-CHO) onto a substrate. wikipedia.org The reagent's high reactivity makes it suitable for reactions with both CH- and NH-acidic compounds. enamine.net
Bredereck's reagent readily undergoes condensation reactions with CH-acidic methyl and methylene (B1212753) moieties. researchgate.netdntb.gov.ua This process, also known as enamination, transforms active CH groups into enamine derivatives. sigmaaldrich.comottokemi.com The resulting enamines are key intermediates in the synthesis of a wide array of compounds, including aldehydes, ketones, enones, and various heterocyclic rings. researchgate.net
The enamination of active methylene and methyl groups is a primary application of tert-Butoxy (B1229062) bis(dimethylamino)methane. sigmaaldrich.comottokemi.comsigmaaldrich.comsigmaaldrich.com The reagent effectively converts compounds containing these functionalities into their corresponding enamines. researchgate.netsigmaaldrich.com This transformation is a key step in various synthetic pathways, for instance, in the synthesis of 1,6-Naphthyridones where 5-Acyl-6-methyl-2-pyridinones are first converted to enamines before cyclization. researchgate.net Indoles can also be synthesized from tetrahydronaphthalenes through an enamine formation facilitated by the reagent. researchgate.net
Table 1: Examples of Reactions with Active Methylene/Methyl Groups
| Substrate Class | Product Type | Application Example | Citations |
| 5-Acyl-6-methyl-2-pyridinones | Enamines | Synthesis of 1,6-Naphthyridones | researchgate.net |
| Tetrahydronaphthalenes | Enamines | Indole (B1671886) Synthesis | researchgate.net |
| General Active Methylene Compounds | Enamines | Intermediate for nitrosation/reduction to form α-amino lactones/lactams | researchgate.net |
| Methyl and Methylene Groups | Enamines | General synthetic intermediate | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Bredereck's reagent demonstrates high reactivity towards CH₂-acidic ketones, achieving excellent yields in formylation and aminomethylenation reactions. myuchem.comenamine.net The reagent is effective across a broad spectrum of ketone substrates. myuchem.comenamine.net This includes simple dialkyl ketones, aryl alkyl ketones, and heteroaryl alkyl ketones. myuchem.comenamine.net Its utility extends to more complex structures such as 1-alkenyl alkyl ketones, α-dialkylamino ketones, and α-glycosyl alkyl ketones. myuchem.comenamine.net Furthermore, it is successfully employed with cyclic systems like cycloalkanones, 4-piperidinones, and steroidal ketones. myuchem.comenamine.net The resulting β-enamino ketones are versatile intermediates for further chemical transformations. researchgate.net
Table 2: Ketone Substrates for Aminomethylenation
| Ketone Category | Specific Examples | Citations |
| Acyclic Ketones | ||
| Dialkyl Ketones | General dialkyl systems | myuchem.comenamine.net |
| Aryl Alkyl Ketones | Aromatic ketones for solid-phase pyrazole (B372694) synthesis | researchgate.netmyuchem.comenamine.net |
| Heteroaryl Alkyl Ketones | General heteroaryl systems | myuchem.comenamine.net |
| 1-Alkenyl Alkyl Ketones | Unsaturated ketone systems | myuchem.comenamine.net |
| α-Dialkylamino Ketones | Ketones with α-amino functionality | myuchem.comenamine.net |
| α-Glycosyl Alkyl Ketones | Ketones with α-sugar moiety | myuchem.comenamine.net |
| Cyclic Ketones | ||
| Cycloalkanones | General alicyclic ketones | myuchem.comenamine.net |
| 4-Piperidinones | Heterocyclic ketones | myuchem.comenamine.net |
| Steroidal Ketones | Complex polycyclic ketones | myuchem.comenamine.net |
In addition to its reactivity with carbon-based acids, Bredereck's reagent is also employed for the formylation of NH₂-acidic compounds. enamine.net If a molecule contains an additional acidic functional group, such as an amine (NH₂), the reagent can also aminomethylenate this site. myuchem.comenamine.net In certain cases, this dual reactivity can be followed by a ring-closure reaction, providing a pathway to complex heterocyclic structures. myuchem.comenamine.net
Reaction with CH-Acidic Compounds
α-Functionalization of Carbonyl Systems
Tert-Butoxy bis(dimethylamino)methane is a valuable reagent for the functionalization of the α-position of various carbonyl systems. chemicalbook.comthieme-connect.commyuchem.commyuchem.com The process typically involves the initial formation of an enamino ketone, lactone, ester, or lactam, which then serves as a versatile intermediate. researchgate.net This intermediate can be further manipulated to introduce different functional groups at the α-carbon. researchgate.net This strategy is particularly effective for α-methylation, α-methylenation, and α-amination reactions. chemicalbook.comthieme-connect.comresearchgate.netmyuchem.commyuchem.com The reagent's ability to generate a strong base in situ makes it a preferred choice for these transformations. thieme-connect.comresearchgate.net
The α-methylation of carbonyl compounds is a key application of Bredereck's reagent. thieme-connect.commyuchem.commyuchem.com This method provides an alternative to conventional techniques for introducing a methyl group at the position alpha to a carbonyl group. thieme-connect.com The reaction has been successfully applied to γ-lactams and γ-lactones. researchgate.net For example, it has been used in the preparation of 4-methylglutamic acids, which are non-proteinogenic amino acids, achieving high optical purity and diastereoselectivity through the hydrogenolysis of an intermediate enamino lactam. researchgate.net
Table 3: α-Methylation using Bredereck's Reagent
| Substrate Class | Intermediate | Final Product Example | Key Features | Citations |
| γ-Lactams | Enamino lactam | 4-Methylglutamic acids | High optical purity, total diastereoselectivity | researchgate.net |
| γ-Lactones | Enamino lactone | Non-proteinogenic amino acid analogues | High optical purity, total diastereoselectivity | researchgate.net |
α-Methylenation
The introduction of an exocyclic methylene group at the α-position of lactams and lactones is a significant transformation, as the resulting α-methylene-γ-lactam and -lactone moieties are key pharmacophores in many natural products with pronounced biological activity. nih.gov
A notable application of this compound is the α-methylenation of γ-lactams. This process is exemplified by its reaction with pyroglutamic acid derivatives. The reaction proceeds through the formation of a β-enamino carboxylic system. This intermediate is then subjected to reduction, for instance with diisobutylaluminium hydride (DIBAL-H), to furnish the corresponding α-methylene-γ-butyrolactam. uchile.clresearchgate.net This two-step sequence provides a reliable method for the introduction of the reactive α-methylene group onto the lactam scaffold.
| Starting Material | Intermediate | Product | Reagents | Reference |
| Pyroglutamic acid derivative | β-Enamino carboxylic system | α-Methylene-γ-butyrolactam | 1. tert-Butoxy bis(dimethylamino)methane2. DIBAL-H | uchile.clresearchgate.net |
α-Amination
The introduction of an amino group at the α-position of lactones and lactams is a valuable transformation for the synthesis of α-amino acids and their derivatives, which are of significant interest in medicinal chemistry.
This compound plays a critical role as an intermediate in the α-amination of lactones and lactams. The methodology involves the initial reaction of the lactam or lactone with the reagent to form an enamine. This enamine intermediate is then subjected to nitrosation, typically using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. The resulting oxime can then be reduced to the corresponding α-amino lactone or lactam. uchile.clresearchgate.net This sequence provides a pathway to introduce a nitrogen functionality at the α-position, which might be challenging to achieve directly.
| Substrate | Key Intermediate | Final Product | Reaction Sequence | Reference |
| γ-Lactam / γ-Lactone | Enamine | α-Amino Lactam / α-Amino Lactone | 1. tert-Butoxy bis(dimethylamino)methane2. Nitrosation3. Reduction | uchile.clresearchgate.net |
Enamine and Enaminone Formation
Enamines and enaminones are versatile synthetic intermediates, acting as nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is a highly effective reagent for the preparation of these intermediates from compounds containing active methylene groups.
The reagent readily reacts with a wide range of CH-acidic compounds to yield enamines and enaminones. enamine.net The reaction proceeds via the in situ generation of a strongly basic tert-butoxide anion and an electrophilic iminium ion. myuchem.comresearchgate.net The active methylene compound is deprotonated by the tert-butoxide, and the resulting carbanion attacks the iminium ion. Subsequent elimination of dimethylamine (B145610) affords the enamine or enaminone product. wikipedia.org
This methodology has been successfully applied to various active methylene compounds, including ketones, to produce the corresponding enaminones in excellent yields. enamine.net For example, 5-acyl-6-methyl-2-pyridinones are converted to their corresponding enamines upon treatment with Bredereck's reagent. uchile.clresearchgate.net These enamine intermediates can then be utilized in further synthetic transformations, such as the synthesis of 1,6-naphthyridones. uchile.clresearchgate.net
| Active Methylene Compound | Product Type | Example Product | Reference |
| Ketones | Enaminone | β-Dimethylaminovinyl ketone | enamine.net |
| 5-Acyl-6-methyl-2-pyridinone | Enamine | 5-(1-(Dimethylamino)vinyl)-6-methyl-2-pyridinone | uchile.clresearchgate.net |
The reactivity of this compound with a broad spectrum of active methylene compounds makes it a valuable tool for the generation of diverse enamine and enaminone building blocks for organic synthesis.
From Carbonyl Substrates
This compound is a powerful reagent for the aminomethylenation of CH-acidic carbonyl compounds. enamine.net Its enhanced reactivity, compared to other reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), makes it particularly effective for converting ketones, lactones, esters, and amides into their corresponding β-enamino derivatives. researchgate.net The reaction proceeds through the in situ generation of a strongly basic alkoxide (t-BuO⁻) and a reactive iminium ion via thermal decomposition. chemicalbook.comresearchgate.net The carbonyl substrate then undergoes a Mannich-type reaction with the iminium ion. chemicalbook.com A final β-elimination of dimethylamine from the adduct yields the stable enamine product. chemicalbook.comwikipedia.org
The reagent demonstrates broad applicability, reacting readily with various carbonyl substrates to produce enamines or enaminones in excellent yields. enamine.net This includes reactions with dialkyl ketones, aryl alkyl ketones, cycloalkanones, and steroidal ketones. enamine.net For instance, 5-acyl-6-methyl-2-pyridinones are efficiently converted to their corresponding enamines upon treatment with Bredereck's reagent. researchgate.netresearchgate.net Even challenging substrates, such as certain N-aryl 2-pyrrolidones where DMF-DMA fails, can be successfully converted to the desired enamine using this more reactive alternative. researchgate.net
| Carbonyl Substrate | Product Type | Key Feature | Reference |
|---|---|---|---|
| γ-Lactams and γ-Lactones | Enamino lactam/lactone | Intermediate for α-methylation. | |
| Pyroglutamic acid derivative | β-Enamino carboxylic system | Intermediate for α-methylenation. | |
| Aromatic ketones | Enaminones | Used in solid-phase synthesis of pyrazoles. researchgate.net | researchgate.net |
| 5-Acyl-6-methyl-2-pyridinones | Enamines | Precursor for 1,6-Naphthyridones. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Glutarimide (B196013) | α-(Dimethylamino)methylenated glutarimide | Intermediate in synthesis of thalidomide (B1683933) analogues. researchgate.net | researchgate.net |
Subsequent Transformations of Enamines
The enamines and enaminones generated from the reaction of Bredereck's reagent with carbonyl compounds are versatile intermediates for further functionalization. researchgate.net These electron-rich olefins can be readily transformed into a variety of other functional groups. ingentaconnect.com
A primary transformation is hydrolysis with aqueous acid, which converts the enamine back into a carbonyl group, effectively achieving a formylation of the original active methylene substrate. wikipedia.orgmasterorganicchemistry.com This process involves protonation at the alpha-carbon, addition of water to the resulting iminium ion, and subsequent elimination of the secondary amine to regenerate the carbonyl. masterorganicchemistry.com
Beyond simple hydrolysis, these enamine intermediates can undergo a range of synthetic manipulations:
Reduction : The enamino group can be reduced. For example, the reduction of a β-enamino carboxylic system with DIBAL-H affords an α-methylene γ-butyro-lactam.
Oxidation : Treatment of β-enamino ketones, lactones, or esters with singlet oxygen can introduce a ketone group at the α-position relative to the original carbonyl group. researchgate.net
Cyclization : The enamine functionality is frequently exploited in cyclization reactions to form heterocyclic rings, as detailed in the following section. A common strategy involves treating the enamine with reagents like ammonium (B1175870) acetate (B1210297) to achieve ring closure. researchgate.netresearchgate.net
Hydrogenolysis : Hydrogenolysis of an enamino lactam intermediate is a key step in the synthesis of 4-methylglutamic acids.
Nitrosation and Reduction : The reagent can be used to facilitate the nitrosation of active methylene groups, and the subsequent reduction of the resulting oxime can yield α-amino lactones and lactams. researchgate.net
Annulation of Heterocyclic Rings
One of the most significant applications of this compound is in the annulation of heterocyclic rings. researchgate.netingentaconnect.com The condensation of the reagent with CH-acidic methyl and methylene groups provides enamine intermediates that are primed for cyclization, enabling the synthesis of pyridines, pyridine-N-oxides, bromopyridines, aminopyridines, aminopyrimidines, and pyrroles. researchgate.netingentaconnect.com
Pyridines and Pyridine-N-oxides
The synthesis of pyridine (B92270) rings often involves the reaction of an enamine, formed from a carbonyl compound and Bredereck's reagent, with a suitable nitrogen source. For example, treating enamines derived from 5-acyl-6-methyl-2-pyridinones with ammonium acetate leads to the formation of 1,6-naphthyridones, which contain a fused pyridine ring system. researchgate.net The general strategy relies on the reactivity of the enamine to participate in condensation and cyclization reactions that build the pyridine core. ingentaconnect.com While direct synthesis of pyridine-N-oxides using Bredereck's reagent in a one-pot annulation is less commonly detailed, the pyridine rings formed through these methods can subsequently be oxidized to the corresponding N-oxides using various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.orggoogle.com
Bromopyridines and Aminopyridines
The synthesis of substituted pyridines, such as bromopyridines and aminopyridines, can be achieved through strategies employing Bredereck's reagent. ingentaconnect.com The formation of these heterocycles often involves the cyclization of a functionalized enamine intermediate. The specific substituents on the final pyridine ring are determined by the choice of the starting materials that are condensed with the enamine. For instance, incorporating a bromine source during the cyclization step or using a pre-brominated substrate can lead to the formation of bromopyridines. bujno.eu Similarly, the introduction of an amino group can be accomplished by using ammonia (B1221849) or its derivatives during the ring-closing step, leading to aminopyridines. researchgate.net
Aminopyrimidines
The construction of the aminopyrimidine ring system is another key application of the reactivity derived from Bredereck's reagent. ingentaconnect.com The synthesis typically involves the reaction of an enamine intermediate with a reagent that provides the necessary N-C-N fragment of the pyrimidine (B1678525) ring, such as an amidine. researchgate.net The enamine, possessing both nucleophilic and electrophilic character at different positions, undergoes a condensation-cyclization sequence with the amidine to form the six-membered heterocyclic ring, incorporating an amino group in the process. researchgate.netresearchgate.net
Pyrroles
Pyrrole (B145914) synthesis can also be facilitated by this compound. ingentaconnect.com One approach involves the reaction of the reagent with a suitable precursor to form an enamine, which then undergoes cyclization. For example, the synthesis of N-tert-butoxycarbonyl-2-substituted pyrroles often starts with the functionalization of the pyrrole ring itself, but related strategies can build the ring from acyclic precursors. orgsyn.org The core principle involves creating a 1,4-dicarbonyl equivalent or a related species through the use of Bredereck's reagent, which can then cyclize with an amine to form the five-membered pyrrole ring. researchgate.net
| Heterocycle Class | General Strategy | Reference |
|---|---|---|
| Pyridines | Cyclization of enamine with an ammonia source (e.g., ammonium acetate). researchgate.net | researchgate.net |
| Pyridine-N-oxides | Formation of pyridine ring followed by N-oxidation. ingentaconnect.comarkat-usa.org | ingentaconnect.comarkat-usa.org |
| Bromopyridines | Cyclization involving a brominated precursor or brominating agent. ingentaconnect.combujno.eu | ingentaconnect.combujno.eu |
| Aminopyridines | Ring closure using ammonia or its derivatives. researchgate.netingentaconnect.com | researchgate.netingentaconnect.com |
| Aminopyrimidines | Condensation-cyclization of enamine with an amidine. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Pyrroles | Cyclization of an intermediate derived from an active methylene compound. researchgate.netingentaconnect.com | researchgate.netingentaconnect.com |
Chromenones
The synthesis of chromones (4H-1-benzopyran-4-ones) can be achieved using this compound as a key reagent. The general strategy involves the reaction of an o-hydroxyaryl ketone, typically an o-hydroxyacetophenone, with the reagent to form an intermediate enaminone. This intermediate, upon treatment with an acid catalyst, undergoes cyclization via intramolecular nucleophilic attack of the phenolic hydroxyl group onto the enamine double bond, followed by elimination of dimethylamine to yield the chromone (B188151) ring system. researchgate.net
The initial reaction with Bredereck's reagent converts the methyl ketone of the o-hydroxyacetophenone into a β-(dimethylamino)vinyl ketone. This step leverages the reagent's ability to act as a formylating agent for active methyl groups. The subsequent acid-catalyzed cyclization is a crucial step that forges the pyranone ring. While Bredereck's reagent is highly effective for the initial enaminone formation due to its high reactivity, related reagents like dimethylformamide dimethyl acetal (DMF-DMA) have also been documented for this transformation, affording the final chromone in good yields. researchgate.net
| Starting Material | Reagent(s) | Product | Yield |
| o-Hydroxyacetophenone | 1. DMF-DMA, Xylene, Reflux2. Acid Catalyst | Chromone | 71% researchgate.net |
Indoles
A significant application of this compound is in the synthesis of indoles, particularly following the Leimgruber-Batcho methodology. This approach utilizes o-nitrotoluenes as starting materials. The methyl group of the o-nitrotoluene, activated by the ortho-nitro group, reacts with Bredereck's reagent to form a β-dimethylamino-2-nitrostyrene (an enamine). mdpi.com
This enamine intermediate is the cornerstone of the synthesis. Its subsequent reduction, typically through catalytic hydrogenation (e.g., using H₂, Pd/C) or with other reducing agents, simultaneously reduces the nitro group to an amine and facilitates the reductive cyclization. The newly formed amino group attacks the enamine functionality, leading to the formation of the indole ring with the elimination of dimethylamine. This method is advantageous as it avoids the harsh conditions of some classical indole syntheses and allows for a wide range of substituents on the benzene (B151609) ring. mdpi.com
| Starting Material | Reaction Sequence | Product |
| Substituted o-Nitrotoluene | 1. tert-Butoxy bis(dimethylamino)methane2. Reduction (e.g., Catalytic Hydrogenation) | Substituted Indole |
Naphthyridones and Naphthyridine Alkaloids
This compound is instrumental in constructing the naphthyridone core, a key structural motif in various alkaloids. One established method involves the reaction of 5-acyl-6-methyl-2-pyridinones with the reagent to form the corresponding enamines. These intermediates are then cyclized by treatment with ammonium acetate to furnish 1,6-naphthyridones in good yields. researchgate.net
Furthermore, the reagent has been pivotal in the total synthesis of bioactive 2,7-naphthyridine (B1199556) alkaloids, such as lophocladine A and B. researchgate.netorganic-chemistry.org In a one-pot reaction, 4-benzylpyridine-3-carbonitrile is treated with this compound to form an enamine intermediate from the active methylene group of the benzyl (B1604629) substituent. Subsequent treatment of this intermediate with either a mixture of glacial acetic acid and sulfuric acid or with ammonium acetate leads to the formation of lophocladine A or lophocladine B, respectively. researchgate.net
| Starting Material | Reagent(s) | Product | Yield |
| 5-Acyl-6-methyl-2-pyridinone | 1. tert-Butoxy bis(dimethylamino)methane2. Ammonium Acetate | 1,6-Naphthyridone | Good researchgate.net |
| 4-Benzylpyridine-3-carbonitrile | 1. tert-Butoxy bis(dimethylamino)methane2. Acetic Acid / Sulfuric Acid | Lophocladine A | Not Reported |
| 4-Benzylpyridine-3-carbonitrile | 1. tert-Butoxy bis(dimethylamino)methane2. Ammonium Acetate | Lophocladine B | Not Reported |
Pyrazoles
The synthesis of pyrazoles using this compound typically proceeds via a two-step sequence starting from a ketone. The first step involves the reaction of a ketone possessing α-methylene protons with the reagent to generate a β-dimethylamino enone. enamine.netresearchgate.net This transformation effectively installs a masked aldehyde functionality, creating a 1,3-dielectrophilic system required for pyrazole formation.
In the second step, the purified enaminone is treated with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or an aryl hydrazine). nih.govnih.gov The hydrazine undergoes a cyclocondensation reaction with the enaminone. The more nucleophilic nitrogen of the hydrazine typically attacks the carbonyl carbon, while the other nitrogen attacks the β-carbon of the enone, followed by the elimination of dimethylamine and water to yield the aromatic pyrazole ring. This method provides a regioselective route to polysubstituted pyrazoles. nih.gov
| Starting Material | Reaction Sequence | Intermediate | Product |
| Aromatic Ketone | 1. This compound | β-Dimethylamino enone | Substituted Pyrazole |
| 2. Hydrazine derivative (e.g., ArNHNH₂) |
Pyrroloquinazolines
This compound is employed in the synthesis of pyrroloquinazolines, a class of compounds investigated for their potential as photochemotherapeutic agents. organic-chemistry.orgnih.gov The synthetic strategy often involves the condensation of the reagent with a precursor containing an active methylene group adjacent to a suitable heterocyclic framework, which facilitates the subsequent cyclization to form the fused pyrrole ring.
For instance, the synthesis of pyrrolo[2,1-b]quinazolinone derivatives can be achieved by reacting a precursor like tetrahydroisoindole-4-one with this compound. organic-chemistry.org The reaction, often facilitated by microwave heating, forms an enaminone intermediate. This intermediate is primed for subsequent intramolecular cyclization reactions to build the final tricyclic pyrroloquinazoline scaffold.
| Starting Material | Reagent(s) | Conditions | Product Class |
| Tetrahydroisoindole-4-one | This compound in DMF | Microwave, 190°C, 5 min | Pyrroloquinazoline derivative organic-chemistry.org |
Pyrimidine C-Nucleosides
In the field of nucleoside chemistry, this compound has been utilized in the construction of the pyrimidine base for the synthesis of C-nucleosides. C-nucleosides are analogues of natural nucleosides where the anomeric carbon of the sugar is linked to the heterocycle via a C-C bond instead of a C-N bond.
A documented synthetic sequence involves using Bredereck's reagent to introduce a one-carbon unit onto a functionalized sugar precursor, which is then cyclized to form the pyrimidine ring. In this multi-step synthesis, an appropriate sugar derivative is first reacted with this compound in toluene (B28343) at elevated temperatures. The resulting intermediate is then treated with guanidine (B92328), which acts as the N-C-N component, to effect cyclization and form the final 2-aminopyrimidine (B69317) C-nucleoside. nih.gov
| Precursor | Reaction Sequence | Product Class |
| Functionalized Sugar Derivative | 1. This compound, Toluene, 120°C2. Guanidine, MeOH | 2-Aminopyrimidine C-Nucleoside nih.gov |
Pyridazines
The de novo synthesis of the pyridazine (B1198779) ring generally requires the condensation of a 1,4-dicarbonyl compound (a C4 synthon) with hydrazine (an N2 synthon). This compound is primarily known as a C1 building block, used for formylation or for creating enaminones from active methylene groups. A review of synthetic methodologies indicates that the application of this compound for the construction of the fundamental pyridazine heterocyclic system is not a well-documented or common strategy.
Ring-Opening Polymerization
Recent research has highlighted the role of this compound as an effective organic catalyst. researchgate.netuchile.cl It is particularly noted for its application in ring-opening polymerization (ROP), a process that involves the cleavage and subsequent polymerization of cyclic monomers. researchgate.netresearchgate.netuchile.cl
This compound has been successfully employed as an organic catalyst for the ring-opening polymerization of strained cyclic esters. researchgate.netresearchgate.netuchile.cl This application is significant as it offers a metal-free alternative for polyester (B1180765) synthesis. The reagent's catalytic activity facilitates the controlled opening of the ester rings, leading to the formation of polymer chains. researchgate.netuchile.cl
A key application within the ring-opening polymerization of cyclic esters is the synthesis of polylactides. researchgate.netresearchgate.netuchile.cl Polylactides are biodegradable and biocompatible polyesters with numerous applications. The use of this compound as a catalyst provides a method for producing these valuable polymers. researchgate.netuchile.cl Research by Waymouth, Hedrick, and their collaborators has specifically described this catalytic role. researchgate.netuchile.cl
Introduction of Ketone Groups α to the Carbonyl Group
Bredereck's reagent is instrumental in methodologies designed to introduce a ketone group at the alpha-position relative to a carbonyl group. researchgate.netuchile.cl This transformation expands the synthetic utility of various carbonyl-containing compounds. researchgate.netuchile.cl
The introduction of the α-keto group is achieved through a multi-step process. researchgate.netuchile.cl Initially, this compound is used to prepare β-enamino derivatives from a range of carbonyl compounds, including ketones, lactones, esters, substituted amides, or lactams. researchgate.netuchile.cl These β-enamino intermediates are then treated with singlet oxygen, often using a sensitizer (B1316253) such as bisacenaphthalenethiophene (BANT), to yield the final α-keto derivatives. researchgate.netuchile.cl
Table 1: Transformation via β-Enamino Intermediates
| Starting Material Class | Intermediate | Final Product |
|---|---|---|
| Ketones | β-Enamino Ketone | α-Keto Ketone |
| Lactones | β-Enamino Lactone | α-Keto Lactone |
| Esters | β-Enamino Ester | α-Keto Ester |
| Substituted Amides | β-Enamino Amide | α-Keto Amide |
Solid-Phase Synthesis Applications
The utility of this compound extends to solid-phase synthesis, a technique where molecules are built on a solid support. researchgate.netuchile.cl This methodology is particularly advantageous for creating large collections of compounds for screening and discovery purposes. researchgate.netresearchgate.netuchile.cl
A notable application in this area is the solid-phase synthesis of compound libraries, such as libraries of pyrazoles. researchgate.netresearchgate.netuchile.cl In this context, the reagent is used to form enaminones from aromatic ketones. researchgate.netuchile.cl The synthesis often employs a germanium-based linker to attach the substrate to the solid support, demonstrating the reagent's compatibility with modern synthetic techniques for generating diverse molecular libraries. researchgate.netresearchgate.netuchile.cl
Specific Reaction Examples and Case Studies
Preparation of 4-Methylglutamic Acids and Non-Proteinogenic Amino Acids
Bredereck's reagent has been effectively utilized in the stereoselective synthesis of 4-methylglutamic acids and other non-proteinogenic amino acid analogues. researchgate.netuchile.cl This methodology is particularly valuable for creating compounds with high optical purity. The key strategy involves the reaction of the reagent with γ-lactams or γ-lactones that possess an active methylene group at the α-position. researchgate.net
The reaction proceeds by forming a β-enamino lactam intermediate. This intermediate is then subjected to hydrogenolysis, which leads to the final methylated product. A significant advantage of this method is the high degree of diastereoselectivity, yielding products with a total 3,5-cis configuration. researchgate.netuchile.cl This stereochemical control is crucial in the synthesis of complex, biologically active molecules.
Table 1: Synthesis of 4-Methylglutamic Acid Precursors
| Reactant | Reagent | Key Intermediate | Final Step | Product Feature |
|---|
Synthesis of α-Methylene γ-Butyro-Lactam
The synthesis of α-methylene γ-butyro-lactams, a structural motif present in many natural products, can be achieved using Bredereck's reagent. researchgate.net This multi-step process begins with the reaction of a suitable pyroglutamic acid derivative with the reagent. researchgate.netclockss.org
This initial step forms a β-enamino carboxylic system. researchgate.net The subsequent and crucial step involves the reduction of this intermediate. The use of Diisobutylaluminium hydride (DIBAL-H) as the reducing agent effectively converts the enamino carboxylic system into the desired α-methylene γ-butyro-lactam. researchgate.netuchile.cl
Table 2: Key Steps in α-Methylene γ-Butyro-Lactam Synthesis
| Starting Material | Reagent(s) | Intermediate | Product | Ref. |
|---|
Synthesis of Thio- and Guanidine Derivatives
While this compound is known to react with a wide range of functionalities including thioamides and amidines, specific, detailed methodologies for its primary use in the synthesis of thio- and guanidine derivatives are not extensively documented in the reviewed scientific literature. myuchem.com Its principal application remains the aminomethylenation of active CH-acidic compounds. enamine.netmyuchem.com
Synthesis of (N,N-dimethylamino)methylene derivatives
A primary and widespread application of this compound is the conversion of compounds containing active methylene groups into their (N,N-dimethylamino)methylene derivatives, also known as enamines. researchgate.net This transformation is a form of aminomethylenation and is applicable to a broad range of substrates, including ketones, esters, lactones, and amides. enamine.netmyuchem.com
The reagent's effectiveness is particularly noted in cases where other formylating agents, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), fail to provide significant conversion. researchgate.net The enhanced reactivity of Bredereck's reagent is attributed to the in situ formation of the strongly basic tert-butoxide anion, which is more effective at deprotonating less acidic substrates. researchgate.net This allows for the efficient synthesis of enamine intermediates, which are versatile precursors for a variety of other compounds, including heterocycles like 1,6-naphthyridones upon treatment with ammonium acetate. researchgate.net
Table 3: Formation of (N,N-dimethylamino)methylene Derivatives
| Substrate Class | Reagent | Product Type | Key Advantage |
|---|---|---|---|
| Active methylene compounds (ketones, esters, etc.) | This compound | (N,N-dimethylamino)methylene derivative (Enamine) | Higher reactivity than DMF-DMA, excellent yields researchgate.net |
Chemoselective Transformations of cis-1,2,4,6-Tetrahydrophthalic Anhydride in Iridoid Synthesis
In the field of natural product synthesis, particularly in the development of routes to secoiridoid aglycones, Bredereck's reagent has proven to be a crucial tool for chemoselective formylation. nih.gov Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities. Their synthesis often involves intricate molecular frameworks requiring precise chemical modifications. nih.gov
During a synthetic sequence starting from cis-1,2,4,6-tetrahydrophthalic anhydride, a key lactonised intermediate with a silyl (B83357) protecting group required formylation. nih.gov While other methods proved unsuccessful, the use of tert-butoxybis(dimethylamino)methane (Bredereck's reagent) successfully achieved the desired formylation, demonstrating its efficacy even on complex, sterically hindered substrates. nih.govresearchgate.net This successful application highlights the reagent's role in advancing the synthesis of complex natural products like iridoids. nih.gov
Table 4: Application in Iridoid Synthesis
| Precursor | Transformation Step | Reagent | Result |
|---|
Synthesis of Benz[c,d]indoles
This compound serves as an effective condensation reagent in the synthesis of the heterocyclic system benz[c,d]indole. sigmaaldrich.comsmolecule.com This specific application underscores the reagent's utility in constructing complex aromatic ring systems. The synthesis involves the reaction of a suitable precursor, which possesses an active methyl or methylene group, with Bredereck's reagent to facilitate a crucial cyclization step. The reagent's role is to act as a C1 building block, enabling the annulation required to form the indole ring structure. dntb.gov.ua This method provides a direct route to the benz[c,d]indole core structure.
Table 5: Role in Benz[c,d]indole Synthesis
| Reaction Type | Reagent | Substrate Requirement | Product | Ref. |
|---|
Mechanistic Aspects of Tert Butoxy Bis Dimethylamino Methane Reactions
Proposed Reaction Pathways and Intermediates
In Situ Generation of Iminium Ions
A key advantage of using tert-butoxy (B1229062) bis(dimethylamino)methane is its ability to thermally decompose and generate a strong basic alkoxide (t-BuO-) and a corresponding iminium ion in situ. thieme-connect.commyuchem.com This process is initiated by the protonation of the reagent, which leads to the release of tert-butyl alcohol and the formation of the tetramethylformamidinium ion. wikipedia.org This electrophilic iminium species is the primary reactive entity that engages with nucleophilic substrates.
Mannich Reaction and β-Elimination of Dimethylamine (B145610)
Following its generation, the iminium ion participates in a Mannich-type reaction with a suitable carbonyl substrate or other compound containing an active C-H group. thieme-connect.comthermofisher.com This step involves the nucleophilic attack of the enol or enolate form of the active methylene (B1212753) compound on the electrophilic iminium ion. thermofisher.com The resulting adduct, a β-amino carbonyl compound (often referred to as a Mannich base), then undergoes a β-elimination of dimethylamine. thieme-connect.com This final elimination step yields the desired condensation product, which is often an enamine that can be subsequently hydrolyzed to a formylated product. wikipedia.org
Role of the tert-Butoxide Leaving Group and Basicity
The tert-butoxide group plays a crucial dual role in the reaction mechanism. Firstly, upon cleavage from the parent molecule, it functions as a strong, sterically hindered base. masterorganicchemistry.comontosight.ai This in situ generation of a strong base is advantageous as it facilitates the deprotonation of the active methylene compound, thereby promoting the formation of the nucleophilic enolate required for the Mannich reaction. researchgate.net The bulky nature of the tert-butoxide ion makes it a poor nucleophile, which minimizes competing substitution reactions and favors its role as a base. masterorganicchemistry.comstackexchange.com
Secondly, tert-butoxide is a relatively good leaving group compared to smaller alkoxides, which contributes to the initial dissociation of the aminal ester to form the reactive iminium ion. The stability of the resulting tert-butyl cation (in a conceptual sense, as the alcohol is formed upon protonation) drives this initial step. wikipedia.org The basicity of the generated tert-butoxide is significantly higher than that of methoxide (B1231860) or ethoxide, which would be formed from corresponding dimethylformamide acetals, making Bredereck's reagent more effective for less acidic substrates. researchgate.net
Comparison of Reactivity with Other Aminal Esters
The reactivity of aminal esters is closely related to the nature of the alkoxy leaving group. tert-Butoxy bis(dimethylamino)methane is generally considered more reactive than its counterparts with less bulky or less basic leaving groups, such as methoxy (B1213986) or ethoxy bis(dimethylamino)methane (dimethylformamide dimethyl acetal (B89532), DMF-DMA, and dimethylformamide diethyl acetal, DMF-DEA, respectively). researchgate.net
| Aminal Ester | Leaving Group | Basicity of Leaving Group | General Reactivity |
| This compound | tert-Butoxide | High | High, effective for weakly acidic substrates. researchgate.net |
| Methoxy bis(dimethylamino)methane (DMF-DMA) | Methoxide | Moderate | Moderate, commonly used but may be less effective for some substrates. researchgate.net |
| Ethoxy bis(dimethylamino)methane (DMF-DEA) | Ethoxide | Moderate | Similar to DMF-DMA. researchgate.net |
Theoretical Studies and Computational Chemistry
While specific theoretical studies on this compound were not found in the search results, the use of computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms in organic chemistry.
DFT Calculations and Mechanistic Insights
DFT calculations can provide valuable insights into the mechanistic aspects of reactions involving aminal esters. mdpi.comjmchemsci.com Such studies could be employed to:
Calculate the energy barriers for the formation of the iminium ion from different aminal esters, thereby quantifying the effect of the leaving group on reactivity.
Model the transition states for the Mannich reaction and the subsequent β-elimination step to understand the stereochemical outcomes and rate-determining steps.
Determine the relative energies of intermediates and products, providing a thermodynamic profile of the entire reaction pathway. jmchemsci.com
Investigate the role of the solvent in the reaction mechanism.
By applying DFT methods, a more detailed and quantitative understanding of the factors governing the reactivity of this compound and its analogues could be achieved, complementing the experimental observations. mdpi.com
Kinetic Studies of Reactions Involving this compound
Detailed kinetic studies quantifying the reaction rates of this compound, also known as Bredereck's reagent, are not extensively documented in publicly available scientific literature. While the reagent is widely recognized for its high reactivity in formylation and aminomethylenation reactions, research has predominantly focused on its synthetic applications and qualitative comparisons of its reactivity with other reagents, rather than on the quantitative determination of kinetic parameters such as rate constants, reaction orders, and activation energies.
The inherent high reactivity of this compound presents challenges for detailed kinetic analysis. Reactions often proceed rapidly to completion, making it difficult to monitor concentration changes over time with conventional techniques.
Despite the absence of specific kinetic data, the mechanistic understanding of its reactions provides a qualitative framework for its reactivity. The key to its effectiveness lies in the in-situ generation of a strongly basic tert-butoxide anion and a reactive tetramethylformamidinium ion. This dual functionality allows it to react readily with a wide range of weakly acidic C-H and N-H bonds.
In comparison to other formylating agents like dimethylformamide dimethyl acetal (DMF-DMA), this compound is often observed to be more reactive, particularly with less acidic substrates. This enhanced reactivity is attributed to the greater basicity of the tert-butoxide leaving group compared to the methoxide group in DMF-DMA, which facilitates the initial deprotonation of the substrate.
While precise kinetic data remains elusive in the surveyed literature, the general observations of its high reactivity and broad substrate scope underscore its utility in organic synthesis. Future research employing advanced kinetic techniques, such as stopped-flow spectroscopy, could provide valuable quantitative insights into the reaction dynamics of this important reagent.
Applications in Natural Product Synthesis and Medicinal Chemistry
Alkaloid Total Synthesis
Bredereck's reagent is a key player in the total synthesis of alkaloids, a diverse class of naturally occurring compounds with significant physiological activities. researchgate.net It operates as a potent aminomethylenating agent, reacting with compounds that possess active CH groups to form enamine intermediates. enamine.netmyuchem.com These intermediates are pivotal for subsequent chemical transformations, including the formation of essential ring structures within the target alkaloid. researchgate.net
A critical application of tert-Butoxy (B1229062) bis(dimethylamino)methane in alkaloid synthesis is the annulation, or formation, of heterocyclic rings. researchgate.net The reagent's reaction with substrates containing acidic methyl or methylene (B1212753) groups generates condensation products that can be cyclized to form a variety of heterocyclic systems. dntb.gov.ua This methodology is instrumental in constructing rings that form the core scaffold of many complex alkaloids. Research has demonstrated its effectiveness in creating rings such as pyridines, pyrroles, aminopyridines, and aminopyrimidines. researchgate.net The in situ generation of the strongly basic tert-butoxide anion facilitates the initial condensation, making the reagent particularly effective even with weakly acidic substrates. researchgate.netmyuchem.com
Table 1: Heterocyclic Rings Formed Using Bredereck's Reagent in Alkaloid Synthesis
| Heterocycle Type | Role in Alkaloid Structure |
| Pyridines | Core structural component |
| Pyrroles | Foundational scaffold |
| Aminopyridines | Functionalized core unit |
| Aminopyrimidines | Nitrogen-rich ring systems |
The strategic importance of tert-Butoxy bis(dimethylamino)methane is highlighted in the total synthesis of several specific alkaloids.
Lophocladine A and B: The first total synthesis of these bioactive 2,7-naphthyridine (B1199556) alkaloids was achieved using Bredereck's reagent. sigmaaldrich.com The key step involved a one-pot reaction of 4-benzylpyridine-3-carbonitrile with the reagent, which, upon subsequent treatment with acid or ammonium (B1175870) acetate (B1210297), yielded Lophocladine A and B, respectively. sigmaaldrich.com
Quinine (B1679958): This well-known cinchona alkaloid, used for its antimalarial properties, has also been a target for synthetic chemists. guidechem.comwikipedia.org The enantioselective formal synthesis of quinine has been accomplished utilizing Bredereck's reagent in a key step involving a stereoselective intermolecular radical addition. guidechem.comsigmaaldrich.com
Strychnine: Literature also points to the application of the reagent in synthetic routes toward strychnine, another structurally complex indole (B1671886) alkaloid. guidechem.com
Synthesis of Non-Proteinogenic Amino Acids
Beyond alkaloids, this compound is employed in the synthesis of non-proteinogenic amino acids, which are important components of peptidomimetics and other biologically active molecules. Specifically, the reagent has been successfully used in the preparation of 4-methylglutamic acids. researchgate.netresearchgate.net This synthesis proceeds with high optical purity and complete diastereoselectivity, yielding the 3,5-cis isomer after the hydrogenolysis of an intermediate enamino lactam. researchgate.netresearchgate.net The reagent's ability to facilitate methylation at the α-position of γ-lactams is central to this transformation. researchgate.net
Development of Pharmaceutical Agents and Intermediates
The versatility of this compound extends broadly into the pharmaceutical sector, where it is used to create active pharmaceutical ingredients (APIs) and their precursors. guidechem.com Its ability to react with active methylene and methyl groups makes it an indispensable tool for constructing the carbon skeletons of numerous therapeutic agents. sigmaaldrich.com
The reagent is instrumental in synthesizing heterocyclic scaffolds that are later shown to possess anti-cancer and anti-microbial properties. For instance, it is used to prepare pyrroloquinazolines, which have been investigated as potential photochemotherapeutic agents. sigmaaldrich.comchemicalbook.com Furthermore, its role in the synthesis of thieno[2,3-c] researchgate.netsigmaaldrich.comnaphthyridines provides a pathway to novel compounds studied for their potential as anti-cancer and anti-microbial agents. dntb.gov.ua The core naphthyridine structure, constructed using the reagent, serves as a versatile template for developing new therapeutic candidates.
A significant application in medicinal chemistry is the use of this compound in the synthesis of Camptothecin (B557342), a potent anti-cancer agent. sigmaaldrich.comchemicalbook.com The synthesis of Camptothecin and its analogues has been achieved through a strategy that employs an intramolecular isomunchnone cycloaddition as the key step. sigmaaldrich.comresearchgate.net In this process, Bredereck's reagent is reacted with indolizine (B1195054) precursors derived from pyroglutamic acid. researchgate.net This reaction forms a dimethylaminovinyl group, which is a critical intermediate that is further oxidized and cyclized to construct the pentacyclic ring system of Camptothecin. researchgate.net
Table 2: Pharmaceutical Applications and Intermediates
| Target Compound/Class | Therapeutic Area | Synthetic Role of Bredereck's Reagent |
| Lophocladine A/B | Bioactive Alkaloids | Key reagent in one-pot synthesis of the naphthyridine core. sigmaaldrich.com |
| Quinine | Anti-malarial | Facilitates stereoselective intermolecular radical addition. sigmaaldrich.com |
| Pyrroloquinazolines | Photochemotherapy | Reactant for the preparation of the core heterocyclic structure. sigmaaldrich.comchemicalbook.com |
| Camptothecin | Anti-cancer | Used to form a key intermediate via reaction with an indolizine. researchgate.net |
Synthesis of Thalidomide (B1683933) Analogues
This compound, also known as Bredereck's reagent, serves as a valuable reagent in the synthesis of novel analogues of thalidomide. researchgate.net The development of new thalidomide analogues is driven by the need to enhance therapeutic efficacy and reduce the severe side effects associated with the original compound. nih.govmdpi.com Modifications to the thalidomide structure have led to important immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. nih.gov
An innovative application of Bredereck's reagent is demonstrated in the synthesis of a thalidomide analogue where the phthalimide (B116566) moiety is replaced with a benzotriazole (B28993) group. researchgate.net In this synthetic strategy, the reagent is used to activate the α-position of the glutarimide (B196013) ring system. Specifically, commercially available glutarimide is treated with this compound to achieve a (dimethylamino)methylenation at the carbon atom adjacent to the carbonyl groups. researchgate.net This reaction forms a key enamine-like intermediate, which is then readily converted into a diazo derivative, 3-diazopiperidine-2,6-dione, in a subsequent step. researchgate.net This multi-step process highlights the reagent's utility in creating functionalized intermediates essential for building complex, biologically active molecules. researchgate.net
The table below outlines the key reaction step involving Bredereck's reagent in the synthesis of a thalidomide analogue intermediate.
| Reactant 1 | Reagent | Product (Intermediate) | Significance |
| Glutarimide | This compound (Bredereck's reagent) | (Dimethylamino)methylenated glutarimide derivative | Activation of the glutarimide ring for further functionalization. researchgate.net |
Contributions to Complex Molecule Synthesis
This compound is a versatile and powerful C1 building block utilized in the total synthesis of numerous complex natural products. benthamdirect.comdntb.gov.ua Its ability to react with CH-acidic methyl and methylene groups through condensation reactions makes it instrumental in forming enamines and introducing formyl groups. sigmaaldrich.comwikipedia.org This reactivity is crucial for the annulation of heterocyclic rings, a common feature in many alkaloids and other bioactive molecules. researchgate.netbenthamdirect.com
The utility of Bredereck's reagent is demonstrated in the synthesis of a variety of complex structures:
Alkaloids : The reagent plays a significant role in alkaloid total synthesis. benthamdirect.com It has been used in the preparation of new bioactive naphthyridine alkaloids such as lophocladine A and B. sigmaaldrich.com Furthermore, it is a key reactant in the enantioselective formal synthesis of the Cinchona alkaloid, quinine, and in the synthesis of the anticancer agent camptothecin. chemicalbook.com
Macrolides : It has been successfully employed in the synthesis of the macrolide natural product (-)-gloeosporone. sigmaaldrich.com
Other Heterocycles : The reagent is used as a condensation agent in the synthesis of benz[c,d]indoles. sigmaaldrich.com
The effectiveness of Bredereck's reagent in these syntheses often stems from the in-situ generation of a strongly basic tert-butoxide ion, which can deprotonate even weakly acidic C-H bonds, facilitating the subsequent reaction. researchgate.netchemicalbook.com
The following table summarizes notable complex molecules synthesized using this compound.
| Class of Compound | Specific Molecule Synthesized | Contribution of Reagent |
| Macrolide | (-)-Gloeosporone | Key reagent in the synthetic pathway. sigmaaldrich.com |
| Naphthyridine Alkaloid | Lophocladine A and B | Used for the preparation of the core structure. sigmaaldrich.com |
| Cinchona Alkaloid | Quinine | Employed in an enantioselective formal synthesis. chemicalbook.com |
| Pyrroloquinoline Alkaloid | Camptothecin | Utilized in a synthesis pathway involving an intramolecular cycloaddition. chemicalbook.com |
| Indole Derivative | Benz[c,d]indoles | Acts as a condensation reagent. sigmaaldrich.com |
Advanced Synthetic Considerations and Future Directions
Stereoselective Applications
The application of tert-Butoxy (B1229062) bis(dimethylamino)methane, also known as Bredereck's reagent, has been extended to the challenging field of stereoselective synthesis, where the control of stereochemistry is paramount. Research has demonstrated its utility in complex synthetic sequences that establish specific stereocenters with high fidelity.
A notable example is its use in the enantioselective formal synthesis of quinine (B1679958), a Cinchona alkaloid renowned for its complex architecture and medicinal importance. chemicalbook.comsigmaaldrich.com In this synthesis, the reagent is employed in a key step involving a stereoselective intermolecular radical addition, highlighting its compatibility with radical reactions and its role in constructing chiral molecules. chemicalbook.comsigmaaldrich.com
Furthermore, the reagent has been instrumental in preparing non-proteinogenic amino acids and their analogues, such as 4-methylglutamic acids, with high optical purity and complete 3,5-cis diastereoselectivity. researchgate.net This is achieved through the reaction of a pyroglutamic acid derivative with the Bredereck's reagent to form an enamino lactam intermediate, which, upon hydrogenolysis, yields the product with controlled stereochemistry. researchgate.net The reduction of the corresponding β-enamino carboxylic system with DIBAL-H has also been shown to afford α-methylene γ-butyrolactams, further showcasing the reagent's role in diastereoselective transformations. researchgate.net
Table 1: Examples of Stereoselective Applications
| Application | Key Transformation | Stereochemical Outcome | Reference |
| Formal Synthesis of Quinine | Stereoselective intermolecular radical addition | Enantioselective | chemicalbook.comsigmaaldrich.com |
| Synthesis of 4-Methylglutamic Acids | Formation and hydrogenolysis of an enamino lactam | High optical purity, total 3,5-cis diastereoselectivity | researchgate.net |
| Synthesis of α-Methylene γ-Butyrolactams | Reduction of a β-enamino carboxylic system | Diastereoselective | researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for both the synthesis and application of tert-Butoxy bis(dimethylamino)methane. Traditional synthesis methods often require inert and strictly anhydrous solvents like cyclohexane, hexane, or ether, which are associated with environmental concerns. myuchem.com
Development of Analogues and Modified Reagents
The synthetic utility of Bredereck's reagent has spurred the investigation of its structural and functional analogues. A primary point of comparison is with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net While both are effective formylating agents, Bredereck's reagent often demonstrates superior reactivity, allowing reactions to proceed under milder conditions. researchgate.net This enhanced reactivity is attributed to the in situ generation of the strongly basic tert-butoxide anion, which is more effective at deprotonating weakly acidic substrates compared to the methoxide (B1231860) generated by DMF-DMA. researchgate.net
In cases where the acidity of the substrate is a limiting factor, this compound frequently provides better results than DMF-DMA. researchgate.net For instance, attempts to introduce an (N,N-dimethylamino)methylene moiety at N-aryl 2-pyrrolidones failed with DMF-DMA but proceeded in excellent yield using Bredereck's reagent. researchgate.net Other related reagents include tris(dialkylamino)methanes, which are theoretically even more advantageous as they release a highly basic amide ion, though comprehensive data on their applications remain limited. researchgate.net
Table 2: Comparison of Bredereck's Reagent and Analogues
| Reagent | Leaving Group (Base) | Relative Basicity | Advantages | Disadvantages |
| This compound | tert-Butoxide | Strong | High reactivity, mild conditions | Sensitive to protic solvents |
| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Methoxide | Weaker | Commercially available | Requires harsher conditions for less acidic substrates |
| Tris(dialkylamino)methanes | Amide | Very Strong | Potentially higher reactivity | Limited availability and reaction data |
Expanding the Scope of Reactions
Research continues to broaden the synthetic applications of this compound beyond its traditional use in formylation and enamine formation. myuchem.comwikipedia.orgenamine.net Its utility as a versatile C1 building block is evident in its ability to facilitate complex cyclization and condensation reactions for the synthesis of diverse heterocyclic systems. researchgate.net
The reagent has been successfully employed in the synthesis of:
Natural Products: Including the macrolide (-)-gloeosporone and the naphthyridine alkaloids lophocladine A and B. sigmaaldrich.com
Bioactive Heterocycles: Such as pyrroloquinazolines (photochemotherapeutic agents), camptothecin (B557342) derivatives, and benz[c,d]indoles. chemicalbook.comsigmaaldrich.com
Functionalized Pyridinones: 5-Acyl-6-methyl-2-pyridinones are converted to enamines, which can then be treated with ammonium (B1175870) acetate (B1210297) to yield 1,6-naphthyridones. researchgate.net
Indoles: Formed from tetrahydronaphthalenes via enamine formation under mild conditions. researchgate.net
Beyond heterocycle synthesis, the reagent has been used as an organic catalyst for the ring-opening polymerization of strained cyclic esters to produce polylactides. researchgate.net Its application has also been extended to solid-phase synthesis, demonstrating its versatility and robustness for use in combinatorial chemistry and library generation. researchgate.net The reaction with Schiff bases at elevated temperatures provides a valuable route to 1,1,2-triaminoethylenes and 1,1-diaminoethylenes. myuchem.com
Integration into Flow Chemistry and Automation
While specific studies detailing the integration of this compound into continuous flow chemistry systems are not extensively documented, this area represents a logical future direction for the reagent. Modern synthetic chemistry is increasingly adopting automated and flow-based platforms to improve reaction efficiency, safety, and scalability. The properties of Bredereck's reagent, such as its liquid form and high reactivity, make it a potentially suitable candidate for such systems. Integration into automated synthesis platforms could allow for precise control over reaction parameters, rapid optimization of conditions, and safer handling of reactions, ultimately facilitating high-throughput screening and streamlined production of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
